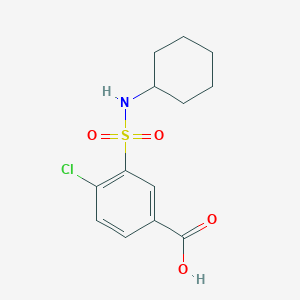
1-(4-fluoro-3-(trifluoromethyl)phenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluoro-3-(trifluoromethyl)phenyl)piperazine is a chemical compound with the molecular formula C11H12F4N2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The presence of fluorine atoms in its structure makes it a unique compound with distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluoro-3-(trifluoromethyl)phenyl)piperazine typically involves the reaction of 4-fluoro-3-(trifluoromethyl)aniline with piperazine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, and the reaction is often carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-fluoro-3-(trifluoromethyl)phenyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while substitution reactions may introduce new functional groups such as alkyl or aryl groups .
Aplicaciones Científicas De Investigación
1-(4-fluoro-3-(trifluoromethyl)phenyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in drug development.
Mecanismo De Acción
The mechanism of action of 1-(4-fluoro-3-(trifluoromethyl)phenyl)piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, which can lead to changes in cellular processes and functions .
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Trifluoromethylphenyl)piperazine: This compound has a similar structure but with the trifluoromethyl group in a different position.
1-(4-Trifluoromethylphenyl)piperazine: This compound also has a similar structure but lacks the fluorine atom at the 4-position.
Uniqueness
1-(4-fluoro-3-(trifluoromethyl)phenyl)piperazine is unique due to the specific arrangement of fluorine atoms in its structure. This arrangement can lead to distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C11H12F4N2 |
|---|---|
Peso molecular |
248.22 g/mol |
Nombre IUPAC |
1-[4-fluoro-3-(trifluoromethyl)phenyl]piperazine |
InChI |
InChI=1S/C11H12F4N2/c12-10-2-1-8(7-9(10)11(13,14)15)17-5-3-16-4-6-17/h1-2,7,16H,3-6H2 |
Clave InChI |
GRMGTJHSIVCGEW-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=CC(=C(C=C2)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Imidazo[2,1-b]thiazole-5-carboxamide, 6-methyl-N-[[(1S,3S,5S)-2-[[2-methyl-5-(3-methylphenyl)-4-thiazolyl]carbonyl]-2-azabicyclo[3.1.0]hex-3-yl]methyl]-](/img/structure/B8722204.png)


![1-{4-[(5-Nitro-2-pyridinyl)oxy]phenyl}-1-ethanone](/img/structure/B8722236.png)
![3-Benzyl-5-((2-fluoro-4-nitrophenyl)amino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione](/img/structure/B8722239.png)


![3-(BENZENESULFONYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE](/img/structure/B8722263.png)



